4,5-Dimethylthiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4,5-dimethylthiazole-2-thiol analogs involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 2-Amino-5,5-dimethylthiazol-4(5H)-one demonstrates a pathway that could be adapted for the synthesis of 4,5-Dimethylthiazole-2-thiol, highlighting the importance of optimizing reaction conditions for hindered thiols (Josey, D., Shank, N., & Padgett, C., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 4,5-Dimethylthiazole-2-thiol often features distinct packing patterns and hydrogen bonding networks, which can influence their reactivity and physical properties. The crystal structure of related dimethyl-substituted 4-thiazolidinones showcases a herringbone pattern, hinting at the potential structural characteristics of 4,5-Dimethylthiazole-2-thiol (Josey, D., Shank, N., & Padgett, C., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives often include nucleophilic substitutions and electrophilic additions, given their heteroaromatic nature. For instance, the preparation of nitrogen-bridged heterocycles from similar thiazole derivatives illustrates the versatility of thiazoles in forming complex heterocyclic structures (Kakehi, A., Ito, S., Mitani, M., & Kanaoka, M., 1994).
Scientific Research Applications
1. Inhibition of Acetylcholinesterase
- Application Summary: A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously .
- Methods of Application: The target IT2Ts were prepared through a short synthesis in moderate yield .
- Results: The most potent inhibitors of this series 1b and 1c (IC 50 = 18.2 and 27.5 μM, respectively) outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . Furthermore, 1b displayed non-competitive inhibition patterns in kinetic studies .
2. Cell Viability Assessment
- Application Summary: MTT (3- (4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is used to assess cell viability as a function of redox potential .
- Methods of Application: Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration determined by optical density .
- Results: The results of this application are typically presented as a measure of cell viability, with the concentration of formazan serving as a proxy for the number of viable cells .
3. Tumor Cell Invasion Assay
- Application Summary: Reconstituted basement membrane matrix (Matrigel) has been utilized for in vitro assay of tumor cell invasion .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve seeding cells onto the Matrigel and monitoring their ability to invade the matrix .
- Results: The results of this application are typically presented as a measure of the invasive potential of the tumor cells .
4. Drug-Screening Assay
- Application Summary: The tetrazolium dye, 3-(4,5-Dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by live but not dead cells, and this reaction is used as the end point in a rapid drug-screening assay .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve treating cells with various drugs and then adding MTT to assess cell viability .
- Results: The results of this application are typically presented as a measure of the cytotoxicity of the drugs being tested .
5. Alzheimer’s Disease Treatment
- Application Summary: A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously . This is particularly important in the treatment of Alzheimer’s disease.
- Methods of Application: The target IT2Ts were prepared through a short synthesis in moderate yield .
- Results: The most potent inhibitors of this series outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . Furthermore, one of the inhibitors displayed non-competitive inhibition patterns in kinetic studies .
Safety And Hazards
When handling 4,5-Dimethylthiazole-2-thiol, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed .
properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201722 | |
Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylthiazole-2-thiol | |
CAS RN |
5351-51-9 | |
Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5351-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylthiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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